molecular formula C21H42O11S B8103626 HS-Peg9-CH2CH2cooh

HS-Peg9-CH2CH2cooh

Cat. No.: B8103626
M. Wt: 502.6 g/mol
InChI Key: GJIHEVPVJONZBT-UHFFFAOYSA-N
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Description

This compound is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions

HS-Peg9-CH2CH2cooh is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and propionic acidThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

HS-Peg9-CH2CH2cooh undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Disulfide-linked PEG derivatives.

    Reduction: Free thiol-PEG derivatives.

    Substitution: Alkylated or acylated PEG derivatives.

Scientific Research Applications

HS-Peg9-CH2CH2cooh is widely used in scientific research, particularly in the following fields:

    Chemistry: As a linker in the synthesis of PROTACs, enabling the study of protein degradation pathways.

    Biology: In bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: In drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: In the development of advanced materials and nanotechnology applications

Mechanism of Action

HS-Peg9-CH2CH2cooh functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety provides flexibility and solubility, enhancing the overall efficacy of the PROTAC molecule .

Comparison with Similar Compounds

Similar Compounds

    HS-Peg8-CH2CH2cooh: Similar structure with one less ethylene glycol unit.

    HS-Peg10-CH2CH2cooh: Similar structure with one more ethylene glycol unit.

    HS-Peg9-CH2CH2NH2: Similar structure but with an amine group instead of a carboxylic acid group.

Uniqueness

HS-Peg9-CH2CH2cooh is unique due to its optimal length and functional groups, providing a balance between flexibility and stability. This makes it particularly effective in forming stable and functional PROTACs compared to its shorter or longer counterparts .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O11S/c22-21(23)1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33/h33H,1-20H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIHEVPVJONZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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